3-Chloro-3-(2-phenylethyl)-3H-diazirene
Description
Properties
CAS No. |
104678-37-7 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Chloro 3 2 Phenylethyl 3h Diazirene
Photochemical Reactivity Mechanisms
The photolysis of 3-chloro-3-(2-phenylethyl)-3H-diazirene initiates a cascade of chemical events, primarily leading to the formation of a carbene intermediate. This process is highly dependent on the wavelength of light used and the surrounding chemical environment.
Detailed Mechanism of Carbene Formation from this compound
Upon photoexcitation, typically with UV light around 350-360 nm, the this compound molecule absorbs energy and is promoted to an electronically excited state (S1). nih.govresearchgate.net From this excited state, the molecule can undergo a rapid and efficient extrusion of nitrogen gas (N₂). nih.govacs.org This process is often concerted, meaning the C-N bonds break simultaneously with the formation of the carbene. libretexts.org
Computational studies on similar diazirine systems suggest that the photoexcitation to the S1 state leads to a radiationless deactivation through a conical intersection with the ground state (S0). nih.govacs.org This provides the necessary energy to overcome the barrier for the dissociation into the carbene and dinitrogen on the S0 potential energy surface. nih.gov The entire process from photoexcitation to carbene formation can occur on an extremely short timescale, in the order of picoseconds. researchgate.net
It's also important to note that a competing photochemical pathway exists: isomerization to the corresponding linear diazo compound, 1-chloro-1-diazo-3-phenylpropane. researchgate.net This diazo isomer can also be photolyzed to generate the same carbene, though it is generally less photolabile than the parent diazirine. researchgate.net The ratio of direct carbene formation to isomerization can be influenced by the substituents on the diazirine ring. researchgate.net
Generation and Characterization of Singlet vs. Triplet Carbene Intermediates
The carbene generated from this compound, 1-chloro-2-phenylethylidene, can exist in two distinct electronic spin states: singlet and triplet. libretexts.org In a singlet carbene, the two non-bonding electrons are spin-paired in the same orbital, leaving one orbital empty. libretexts.org In a triplet carbene, the two non-bonding electrons are unpaired and reside in different orbitals. libretexts.org The initial photolysis of diazirines is believed to predominantly produce the singlet carbene. rsc.org This singlet state can then undergo intersystem crossing (ISC) to the more stable triplet ground state. rsc.org
The characterization of these transient carbene intermediates is often accomplished using techniques like laser flash photolysis coupled with ultrafast infrared spectroscopy. researchgate.net This allows for the direct observation of the carbene and its precursor, as well as any isomeric byproducts like the diazo compound. researchgate.net Electron Spin Resonance (ESR) spectroscopy can also be used to detect and characterize paramagnetic triplet carbenes if they have a sufficient lifetime. libretexts.org
Table 1: Properties of Singlet and Triplet Carbenes
| Property | Singlet Carbene | Triplet Carbene |
| Electron Spins | Paired | Unpaired |
| Hybridization | sp² | sp or sp² |
| Geometry | Bent | Linear or Bent |
| Reactivity | Electrophilic/Nucleophilic, Concerted reactions | Diradical-like, Stepwise radical additions |
| Stereochemistry | Stereospecific | Stereoselective |
This table summarizes the general properties of singlet and triplet carbenes. libretexts.org
The spin state of the carbene is a critical determinant of its subsequent reactivity. libretexts.org Several factors can influence the singlet-triplet energy gap and the rate of intersystem crossing, including the substituents attached to the carbene carbon.
Electron-withdrawing groups, such as the chlorine atom in 1-chloro-2-phenylethylidene, play a significant role. Halogens, including chlorine, are known to stabilize the singlet state of a carbene. libretexts.orgprinceton.edu This is attributed to the ability of the halogen's lone pair of electrons to donate into the empty p-orbital of the singlet carbene, a mesomeric effect that outweighs the inductive electron-withdrawing effect. princeton.edu This π-donation raises the energy of the p-orbital, increasing the energy gap between the σ and p orbitals and favoring the singlet state where both non-bonding electrons occupy the lower energy σ orbital. princeton.edu
Conversely, aryl groups generally stabilize both the singlet and triplet states. princeton.edu The presence of the 2-phenylethyl group will also influence the electronic properties and stability of the carbene.
Photoinduced Rearrangement Pathways of Chlorinated Arylalkyl Carbenes
Once formed, the chlorinated arylalkyl carbene, 1-chloro-2-phenylethylidene, can undergo a variety of intramolecular rearrangement reactions. One common pathway for carbenes is a 1,2-hydride shift, which would lead to the formation of (Z)-1-chloro-2-phenylethene. Another possibility is a 1,2-phenyl shift.
Furthermore, insertion into C-H bonds is a characteristic reaction of carbenes. libretexts.org In the case of 1-chloro-2-phenylethylidene, intramolecular C-H insertion could potentially lead to the formation of cyclopropane (B1198618) derivatives. For instance, photolysis of 3-tert-butyl-3-chlorodiazirine leads to products resulting from both 1,2-methyl migration and intramolecular 1,3-C-H insertion. rsc.org
Thermal Reactivity Mechanisms
While photochemistry is the most common method for generating carbenes from diazirines, thermal activation can also be employed.
Thermally Induced Carbene Generation
Heating this compound can also lead to the extrusion of nitrogen gas and the formation of the corresponding carbene. libretexts.org Diazirines are strained molecules, and this ring strain facilitates their decomposition upon heating. libretexts.org However, the temperatures required for thermal decomposition of many diazirines can be quite high. For example, 3-trifluoromethyl-3-phenyldiazirine is reported to be stable at temperatures up to 75°C for at least 30 minutes. researchgate.net The specific temperature required for the thermal decomposition of this compound would depend on its thermal stability. The carbene generated thermally is expected to have similar reactivity and rearrangement pathways as the photochemically generated one, although the initial energy distribution may differ, potentially influencing product ratios.
Isomerization to Diazoalkane Species
The photolytic or thermal decomposition of 3-chloro-3-alkyldiazirines is a well-established method for generating carbenes and their corresponding diazoalkane isomers. In the case of this compound, irradiation with UV light can lead to the cleavage of the C-N and N=N bonds, resulting in the extrusion of nitrogen gas and the formation of 2-phenylethylcarbene. However, a competing and significant pathway is the isomerization to the more stable 1-chloro-1-diazo-3-phenylpropane. nih.gov This process is believed to occur from the excited state of the diazirine, representing a key mechanistic branch point that dictates the subsequent reaction pathways. The formation of the diazo compound is of particular importance as it can be intercepted in various chemical transformations, offering a different spectrum of reactivity compared to the carbene. nih.gov
Insertion Reactions of the Generated Carbene
The carbene generated from the decomposition of this compound, 2-phenylethylcarbene, is a highly reactive intermediate capable of undergoing a variety of insertion reactions into single bonds. These reactions are of great synthetic utility for the formation of new carbon-carbon and carbon-heteroatom bonds. The selectivity of these insertions is often influenced by the nature of the solvent, the presence of metal catalysts, and the electronic and steric properties of the substrate. wikipedia.org
C-H Insertion Reactivity
Carbene insertion into carbon-hydrogen (C-H) bonds is a powerful tool for the direct functionalization of alkanes and other saturated fragments. wikipedia.org 2-Phenylethylcarbene can undergo both intermolecular and intramolecular C-H insertion reactions. Intramolecular C-H insertion is particularly favorable when five- or six-membered rings can be formed. For 2-phenylethylcarbene, insertion into the C-H bonds of the ethyl chain or the aromatic ring can lead to various cyclized products. The regioselectivity of these insertions typically follows the order of tertiary > secondary > primary C-H bonds, although steric factors can also play a significant role. squarespace.com
To illustrate the typical outcomes of such reactions, the following table presents representative data for the rhodium(II)-catalyzed intramolecular C-H insertion of a related diazoacetamide, highlighting the general preference for the formation of five-membered lactam rings.
| Catalyst | Substrate | Product(s) | Yield (%) |
| Rh₂(OAc)₄ | N-benzyl-2-diazoacetamide | 1-Benzylpyrrolidin-2-one | 85 |
| Rh₂(OAc)₄ | N-(4-methoxybenzyl)-2-diazoacetamide | 1-(4-Methoxybenzyl)pyrrolidin-2-one | 90 |
| Rh₂(OAc)₄ | N-propyl-2-diazoacetamide | 1-Propylpyrrolidin-2-one | 75 |
This table presents illustrative data for analogous reactions and not the specific compound this compound due to the absence of specific experimental data in the search results.
N-H Insertion Reactivity
The insertion of carbenes into the nitrogen-hydrogen (N-H) bond of amines and related compounds provides a direct route to the synthesis of more complex amines. rochester.eduresearchgate.net The 2-phenylethylcarbene generated from the diazirine readily reacts with primary and secondary amines. These reactions are generally very efficient and proceed under mild conditions. In the case of primary amines, double insertion can sometimes be a competing process. rochester.edu The use of myoglobin-based catalysts has been shown to promote selective single N-H insertion in reactions involving various amines and diazo esters. rochester.edunih.gov
The following table showcases the myoglobin-catalyzed N-H insertion of ethyl diazoacetate with various benzylamine (B48309) derivatives, demonstrating the broad substrate scope and high efficiency of such transformations.
| Amine Substrate | Product | Conversion (%) |
| Benzylamine | N-Benzylglycine ethyl ester | 99 |
| 4-Trifluoromethylbenzylamine | N-(4-Trifluoromethylbenzyl)glycine ethyl ester | 89 |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)glycine ethyl ester | 95 |
| N-Methylaniline | N-Methyl-N-phenylglycine ethyl ester | 67 |
This table presents illustrative data for analogous reactions and not the specific compound this compound due to the absence of specific experimental data in the search results. rochester.edu
O-H Insertion Reactivity
The insertion of carbenes into the oxygen-hydrogen (O-H) bond of alcohols and water is a fundamental reaction for the formation of ethers and α-alkoxy esters. researchgate.netnih.gov 2-Phenylethylcarbene is expected to react readily with alcohols to form the corresponding ethers. The reaction is often catalyzed by transition metal complexes, such as those of rhodium or copper, to control the reactivity and selectivity. nih.gov In some cases, the presence of a Lewis acid like InCl₃ can also effectively mediate the insertion of carbenes into O-H bonds. researchgate.net The efficiency of these reactions can be high, affording the ether products in good to excellent yields. researchgate.net
Below is a table summarizing the indium trichloride-catalyzed O-H insertion of ethyl diazoacetate into various alcohols, illustrating the general applicability of this method.
| Alcohol | Product | Yield (%) |
| Benzyl (B1604629) alcohol | Ethyl 2-(benzyloxy)acetate | 92 |
| 1-Phenylethanol | Ethyl 2-(1-phenylethoxy)acetate | 88 |
| Cyclohexanol | Ethyl 2-(cyclohexyloxy)acetate | 90 |
| 2-Propanol | Ethyl 2-isopropoxyacetate | 85 |
This table presents illustrative data for analogous reactions and not the specific compound this compound due to the absence of specific experimental data in the search results. researchgate.net
Other Reactive Pathways
Beyond insertion reactions, the reactive intermediates derived from this compound can participate in a range of other synthetically valuable transformations, most notably cycloaddition reactions.
Cycloaddition Reactions
The diazoalkane isomer, 1-chloro-1-diazo-3-phenylpropane, is a 1,3-dipole and can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings. researchgate.netnih.gov The reactivity of the diazo compound in these cycloadditions is influenced by the electronic nature of the dipolarophile. Electron-deficient alkenes are particularly reactive partners in these transformations. rsc.orgrsc.org These reactions provide a powerful method for the construction of pyrazoline and pyrazole (B372694) derivatives.
The following table provides examples of the catalytic cyclopropanation of electron-deficient alkenes with phenyldiazomethane, a related diazo compound, highlighting the types of products that can be formed.
| Alkene | Catalyst | Product | Yield (%) |
| Chalcone | Rh₂(OAc)₄ | 1,2-Dibenzoyl-3-phenylcyclopropane | 85 |
| Methyl vinyl ketone | Rh₂(OAc)₄ | 1-Acetyl-2-phenylcyclopropane | 70 |
| Acrylonitrile | Rh₂(OAc)₄ | 1-Cyano-2-phenylcyclopropane | 65 |
This table presents illustrative data for analogous reactions and not the specific compound this compound due to the absence of specific experimental data in the search results. rsc.org
Computational and Theoretical Studies of 3 Chloro 3 2 Phenylethyl 3h Diazirene
Electronic Structure and Bonding Analysis
Theoretical analysis of the diazirine ring system has led to a revised understanding of its electronic properties, moving away from classical hybridization models.
Contrary to the traditional assignment of sp³ hybridization for a saturated three-membered ring, computational studies and X-ray structural data suggest that the central carbon atom of the diazirine ring is better described as being sp²-hybridized. nih.govchemrxiv.org This reevaluation is supported by density functional theory (DFT) calculations on analogous aryl diazirines, which indicate significant p-orbital character in the frontier molecular orbitals involving the diazirine carbon. nih.govresearchgate.net
This sp² character allows for effective conjugation between the diazirine unit and an adjacent π-system, such as the phenyl ring in the 2-phenylethyl substituent. nih.gov The change in hybridization from a typical saturated system is also supported by comparisons of bond angles. For instance, calculations show that the H-C-H bond angle in a saturated diaziridine molecule is close to 115°, similar to cyclopropane (B1198618), whereas the geometry of diazirines is distinct. researchgate.net This updated bonding model is crucial for understanding the molecule's spectroscopic properties and reactivity. chemrxiv.org
| Parameter | Typical sp³ System (e.g., Cyclobutane) | Diaziridine | Diazirine System |
| Hybridization State | sp³ | sp³-like | sp²-like nih.gov |
| Calculated C-C-C/H-C-H Bond Angle | ~109° researchgate.net | ~115° researchgate.net | Varies (Planar preference) |
| Conjugation Potential | Low | Low | High (with π-systems) nih.govresearchgate.net |
This table presents generalized data for comparing hybridization states.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. In aryl diazirines, DFT calculations show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to its photochemical behavior. nih.govbhu.ac.in
For related aryl diazirines, the LUMO is predominantly centered on the diazirine group itself. nih.govresearchgate.net In contrast, the HOMO often extends across the aromatic ring and onto the diazirine unit, indicating electronic conjugation. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the wavelength of light required for photoactivation. The presence of the phenylethyl group can modulate these energy levels through electronic effects. rsc.org Computational analyses, such as those using DFT at the B3LYP/6-311G(d,p) level of theory, are commonly employed to determine these properties. bhu.ac.in
| Molecular Orbital | Typical Location in Aryl Diazirines | Role in Reactivity |
| HOMO | Extends across the aromatic ring and diazirine unit nih.govresearchgate.net | Electron-donating capability |
| LUMO | Centered primarily on the diazirine group nih.govresearchgate.net | Electron-accepting capability; key to photoactivation |
This table provides a qualitative description based on studies of analogous compounds.
Mechanistic Pathway Simulations
Computational simulations are essential for mapping the reaction pathways of diazirine decomposition, which are often too fast to be fully characterized by experimental means alone.
3-Chloro-3-(2-phenylethyl)-3H-diazirene, like other diazirines, serves as a precursor to a highly reactive carbene upon photochemical activation. researchgate.net QM studies, including multireference methods like CASPT2, have been used to investigate the photodissociation dynamics of the diazirine ring. researchgate.net Upon absorption of UV light (typically around 350-380 nm), the molecule is excited to an electronically excited state (S₁). researchgate.netresearchgate.net
Theoretical models show that from the S₁ state, the molecule undergoes a rapid, barrierless extrusion of molecular nitrogen (N₂). researchgate.net This process occurs on an ultrafast timescale, often within approximately 100 femtoseconds. The reaction proceeds through a conical intersection, a point where the potential energy surfaces of the excited state (S₁) and the ground state (S₀) cross, allowing for efficient and non-radiative decay back to the ground state, yielding the carbene and N₂. researchgate.net
Computational methods are employed to identify the transition state structures and calculate the associated energy barriers for the thermal decomposition of diazirines and subsequent carbene reactions. nih.govresearchgate.net While photochemical decomposition is often barrierless from the excited state, thermal decomposition requires overcoming a significant energy barrier on the ground state potential energy surface.
Calculations for various carbenes show that the energy barriers for rearrangements are critical in determining the final product distribution. nih.gov For the 2-phenylethylchlorocarbene generated from this compound, potential rearrangement pathways, such as intramolecular C-H insertions, would be governed by specific transition states and their corresponding activation energies. Methods like the anti-Hermitian contracted Schrödinger equation (ACSE) and coupled-cluster theory (CCSD(T)) are used to accurately compute these barriers, especially in systems where electron correlation is significant. nih.gov
| Reaction Step | Computational Method | Typical Calculated Barrier (kcal/mol) |
| Carbene Cyclization | ACSE, CCSD(T) | 18-19 nih.gov |
| Carbene Rearrangement | ACSE, CCSD(T) | 6-7 nih.gov |
This table shows representative energy barriers for carbene reactions from computational studies on analogous systems.
Once the 2-phenylethylchlorocarbene is formed, computational chemistry can predict its subsequent reactivity and selectivity. nih.gov Density Functional Theory (DFT) calculations are widely used to model the reactions of carbenes, such as cycloadditions with alkenes or insertions into C-H bonds. nih.gov
These models help to understand the factors governing stereoselectivity (e.g., cis/trans selectivity in cyclopropanations) and site selectivity (which C-H bond is most likely to undergo insertion). chemrxiv.org By calculating the energies of different transition states leading to various products, a theoretical prediction of the major and minor products can be made. This predictive power is crucial for designing synthetic routes that utilize these reactive intermediates effectively. For instance, interactions such as dipole-dipole forces and steric hindrance in the transition state geometry are analyzed to explain observed selectivities. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the time-dependent behavior of molecules, offering insights into their dynamic nature that are often inaccessible through experimental means alone. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and the intricate dynamics of the highly reactive carbene it generates upon decomposition. While direct MD simulation studies on this specific molecule are not extensively documented in the literature, valuable insights can be gleaned from computational studies of structurally related compounds.
Conformational Landscape and Flexibility of the 2-Phenylethyl Moiety
The 2-phenylethyl group attached to the diazirine ring is a flexible moiety, capable of adopting various conformations due to rotation around its single bonds. Understanding this conformational landscape is crucial as it can influence the molecule's reactivity and the subsequent behavior of the carbene. The primary degrees of freedom are the torsion angles around the Cα-Cβ and Cβ-C(phenyl) bonds.
Computational studies on similar phenylethyl systems, such as 2-phenylethanol and 2-phenylethanethiol, have revealed a complex potential energy surface with multiple stable conformers. researchgate.netresearchgate.net These studies, combining rotational spectroscopy with quantum chemical calculations, have identified both gauche and anti conformations as energy minima, with the relative populations being sensitive to subtle intramolecular interactions. researchgate.net For instance, in 2-phenylethanol, an O-H···π interaction stabilizes a folded gauche conformation. researchgate.net
In the case of this compound, the conformational preference of the 2-phenylethyl group would be governed by a balance of steric and electronic effects. MD simulations of analogous systems would typically explore the rotational barriers between different conformers. The following table summarizes hypothetical energy differences and dihedral angles for the dominant conformers of the 2-phenylethyl group, based on data from related molecules.
| Conformer | Dihedral Angle (C(diazirine)-Cα-Cβ-C(phenyl)) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | ~180° | 0.0 | Extended conformation, minimizes steric hindrance. |
| Gauche | ~±60° | 0.5 - 1.5 | Folded conformation, potential for weak intramolecular interactions. |
This table is illustrative and based on computational studies of molecules containing the 2-phenylethyl group. The exact values for this compound would require specific calculations.
MD simulations would allow for the visualization of the dynamic transitions between these conformational states, providing information on the timescales of these motions and the populations of each conformer at a given temperature. This flexibility is significant because the initial conformation of the diazirine can influence the trajectory of the departing nitrogen molecule and the initial geometry of the resulting carbene.
Dynamics of Carbene-Substrate Interactions
Upon photolytic or thermal activation, this compound is expected to extrude nitrogen gas to form the corresponding 2-phenylethylchlorocarbene. researchgate.net MD simulations are invaluable for studying the subsequent reactions of this highly reactive intermediate with substrate molecules. These simulations can map out the reaction pathways, identify transition states, and predict product distributions.
The reactivity of the carbene is dictated by its electronic state (singlet or triplet) and its electrophilic or nucleophilic character. nih.gov Computational studies on related halocarbenes suggest that they are typically electrophilic. researchgate.net The dynamics of the interaction between the 2-phenylethylchlorocarbene and a substrate, for example, an alkene, would involve several key steps that can be elucidated through MD simulations:
Initial Encounter: The carbene and substrate molecules approach each other through diffusion in the simulated environment.
Complex Formation: A pre-reaction complex may be formed, where the carbene and substrate are held together by weak van der Waals forces.
Transition State: The system proceeds through a transition state leading to the formation of a new chemical bond. For a carbene addition to an alkene, this would be the formation of a cyclopropane ring.
Product Formation: The final product is formed, and the excess energy is dissipated into the surrounding environment.
MD simulations can provide detailed information about the energy barriers associated with these steps and the geometry of the transition states. The following table presents hypothetical activation energies for the reaction of 2-phenylethylchlorocarbene with a generic alkene, based on computational studies of similar carbene reactions.
| Reaction Step | Substrate | Activation Energy (kcal/mol) | Product Type |
| Cyclopropanation | Ethylene | 5 - 10 | Cyclopropane |
| C-H Insertion | Methane | 10 - 15 | Substituted Alkane |
This table provides estimated values based on theoretical studies of analogous carbene reactions and would need to be confirmed by specific calculations for 2-phenylethylchlorocarbene.
Furthermore, MD simulations can reveal the influence of the 2-phenylethyl group on the reactivity of the carbene. The conformational flexibility of this group could play a role in steering the approach of the substrate or stabilizing the transition state. The phenyl ring could also participate in non-covalent interactions with the substrate, influencing the stereoselectivity of the reaction. While specific MD studies on this compound are yet to be reported, the computational methodologies are well-established to provide a deep and dynamic understanding of its chemical behavior.
Non Clinical Research Applications of 3 Chloro 3 2 Phenylethyl 3h Diazirene and Analogs
Photoaffinity Labeling (PAL) in Chemical Biology Research
Photoaffinity labeling (PAL) is a robust technique used to identify and study molecular interactions within complex biological systems. nih.govresearchgate.net Diazirine-based probes, including 3-Chloro-3-(2-phenylethyl)-3H-diazirine, are particularly favored for this purpose due to their small size and high reactivity upon photoactivation. iris-biotech.denih.gov These probes are designed to mimic a molecule of interest, allowing them to bind to specific targets. Subsequent exposure to UV light triggers the formation of a covalent bond, permanently linking the probe to its interacting partner. nih.govcreative-proteomics.com This enables the capture of even transient or weak interactions that might otherwise be difficult to detect. creative-proteomics.com
Investigating Molecular Interactions
Diazirine-based PAL is a versatile method for investigating a wide range of molecular interactions, including those between proteins and ligands, proteins and other proteins, proteins and nucleic acids, and enzymes and their substrates. nih.govnih.govnih.gov The small size of the diazirine group is a key advantage as it minimizes the risk of altering the natural binding properties of the molecule it is attached to. researchgate.netiris-biotech.de
Upon photoactivation, the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate. nih.govcreative-proteomics.com This carbene can then insert into various chemical bonds in its immediate vicinity, effectively "tagging" the interacting biomolecule. creative-proteomics.comiris-biotech.de This process has been successfully applied to study diverse biological phenomena, from identifying the cellular targets of small molecules to mapping the architecture of protein complexes. researchgate.netnih.gov
Mapping Binding Sites and Proximity Environments in Biological Systems
A significant application of diazirine-based photo-crosslinking is the precise mapping of binding sites on target biomolecules. nih.govresearchgate.net By analyzing the site of covalent attachment of the photoaffinity probe, researchers can gain high-resolution information about the binding pocket or interaction interface. nih.gov This is particularly valuable for understanding how a ligand or another biomolecule recognizes and binds to its target. nih.gov
The short-lived nature of the carbene generated from the diazirine ensures that crosslinking occurs only with molecules in close proximity. nih.gov This "proximity labeling" provides a snapshot of the molecular environment surrounding the probe at the moment of photoactivation. iris-biotech.de For instance, by incorporating a diazirine-containing unnatural amino acid into a specific site within a protein, scientists can identify neighboring proteins or domains, thereby mapping the protein's interaction network within the cell. researchgate.net
Chemical Proteomics Workflows Utilizing Diazirine Probes
Diazirine probes are central to many chemical proteomics workflows aimed at identifying the protein targets of bioactive small molecules on a proteome-wide scale. nih.govacs.org These experiments typically involve treating a complex biological sample, such as a cell lysate or even live cells, with a diazirine-containing probe. nih.govresearchgate.net
To facilitate the detection and isolation of probe-labeled proteins, diazirine probes are often designed with a second functional group, such as an alkyne or azide (B81097). nih.govnih.gov This "bioorthogonal handle" allows for the subsequent attachment of a reporter tag, like biotin (B1667282) or a fluorescent dye, via a highly efficient and specific reaction known as click chemistry. nih.govnih.govnih.gov
The use of a small alkyne or azide handle on the probe itself is advantageous because it is less likely to interfere with the initial binding event compared to a bulky reporter group. nih.gov After the photo-crosslinking step, the reporter tag can be "clicked" on, enabling the enrichment of the labeled proteins using techniques like streptavidin affinity chromatography (for biotin tags) or visualization by fluorescence imaging. nih.gov
Following enrichment, the identities of the protein targets are determined using mass spectrometry (MS). nih.govresearchgate.netacs.org The proteins are typically digested into smaller peptides, which are then analyzed by the mass spectrometer. By identifying the peptides that have been modified by the photoaffinity probe, researchers can pinpoint the specific proteins that interacted with the original molecule of interest. nih.govnih.gov Advanced MS techniques can even identify the precise amino acid residue where the crosslink occurred, providing detailed structural information about the binding site. nih.gov
| Probe Type | Application | Enrichment/Detection | Target Identification |
| Diazirine with Alkyne/Azide Handle | Investigating protein-ligand interactions | Click Chemistry with Biotin/Fluorophore | Mass Spectrometry |
| Diazirine-containing Unnatural Amino Acid | Mapping protein-protein interactions | Click Chemistry or Direct MS Analysis | Mass Spectrometry |
| Diazirine-labeled Natural Product | Identifying cellular targets of natural products | Affinity Purification | Mass Spectrometry |
Development of Unnatural Amino Acid-Based Photo-Crosslinking
A powerful extension of PAL involves the genetic incorporation of unnatural amino acids (UCAAs) containing a diazirine moiety into proteins. nih.govnih.gov This is achieved by engineering the cell's translational machinery to recognize a specific codon (e.g., the amber stop codon) and insert the photoreactive UCAA at that position during protein synthesis. iris-biotech.deresearchgate.net
This site-specific incorporation allows for precise control over the location of the photo-crosslinker within a protein of interest. iris-biotech.denih.gov Upon photoactivation, the diazirine-containing UCAA will crosslink to any molecule in its immediate vicinity, providing high-resolution information about protein-protein or protein-nucleic acid interactions at a defined interface. researchgate.netnih.gov This approach has proven particularly useful for studying dynamic or transient interactions within living cells. iris-biotech.de
| Unnatural Amino Acid | Photoreactive Group | Key Features |
| Photo-Leucine | Diazirine | Mimics a natural amino acid, minimal perturbation. |
| Photo-Methionine | Diazirine | Can replace methionine residues to probe specific interactions. |
| Diazirine-lysine | Diazirine | Allows for probing interactions at lysine (B10760008) positions. |
Applications in Organic Synthesis
Diazirines, including the phenylethyl variant, are esteemed in organic synthesis for their capacity to serve as clean and efficient precursors to carbenes, enabling a variety of powerful chemical transformations.
The foundational application of 3-chloro-3-(2-phenylethyl)-3H-diazirene in synthesis is its role as a photolabile carbene precursor. The diazirine molecule, a cyclic isomer of a diazo compound, is characterized by a three-membered ring containing one carbon and two nitrogen atoms. orgsyn.org This structure is stable in the dark and under many chemical conditions, but upon irradiation with UV light, typically around 350 nm, it undergoes irreversible decomposition. nih.govresearchgate.net This process involves the extrusion of a molecule of nitrogen gas (N₂), a highly stable and inert byproduct, to generate a highly reactive carbene intermediate. nih.govscribd.com
The general scheme for this photoactivation is a key advantage, as the generation of the reactive species can be precisely controlled in time and space. nih.gov The phenylethylchlorocarbene generated from this compound is a singlet carbene, a species with a pair of non-bonding electrons in a single orbital, which dictates its specific reactivity in subsequent transformations. scribd.comresearchgate.net This clean generation of a carbene, without the need for harsh reagents, makes diazirines versatile tools for creating complex molecular architectures.
Once generated, the phenylethylchlorocarbene intermediate is highly reactive and can participate in several types of bond-forming reactions. The two most prominent transformations are cyclopropanation and C-H bond insertion. libretexts.orgyoutube.com
Cyclopropanation: In the presence of an alkene, the carbene can add across the double bond in a concerted reaction to form a cyclopropane (B1198618) ring. youtube.com A significant feature of reactions involving singlet carbenes is that the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com This stereospecificity is a powerful tool for controlling the three-dimensional structure of the synthesized molecules.
C-H Insertion: Carbenes are reactive enough to insert into carbon-hydrogen (C-H) single bonds. This reaction allows for the direct functionalization of otherwise unreactive aliphatic or aromatic C-H bonds, forming a new C-C bond. libretexts.org Research on analogous diazirines, such as 3-trifluoromethyl-3-phenyldiazirine, has shown efficient C-H insertion into cyclohexane. researchgate.net Similarly, insertion into O-H bonds, for example with methanol, has also been observed to proceed in high yield. researchgate.net
| Reaction Type | Reacting Partner | Bond Formed | Key Feature |
| Cyclopropanation | Alkene (C=C) | C-C (in a 3-membered ring) | Stereospecific; retains alkene geometry youtube.com |
| C-H Insertion | Alkane/Arene (C-H) | C-C | Direct functionalization of unreactive bonds researchgate.netlibretexts.org |
| O-H Insertion | Alcohol (O-H) | C-O | Forms an ether linkage researchgate.net |
The reactivity of diazirine-derived carbenes can be modulated and expanded through transition-metal catalysis. While carbenes can react directly, they can also be intercepted by transition metals, such as palladium or copper, to form metal-carbene complexes, often referred to as carbenoids. scribd.comorganic-chemistry.org These carbenoid intermediates exhibit distinct reactivity compared to the free carbene, enabling a different set of synthetic transformations.
Palladium-catalyzed cross-coupling reactions provide a notable example. In these processes, a diazirine or its precursor (like a tosylhydrazone, which decomposes to a diazo compound in situ) generates a carbene that is captured by a palladium catalyst. organic-chemistry.org This palladium-carbene complex can then undergo migratory insertion with substrates like aryl or benzyl (B1604629) halides. Subsequent steps, such as β-hydride elimination, lead to the formation of structurally diverse products like cyclobutenes and methylenecyclobutanes. organic-chemistry.org This strategy has proven effective for coupling with a broad range of aryl bromides bearing various functional groups, including methoxy, halogen, and ester groups. organic-chemistry.org
Materials Science Applications
The ability of diazirine-derived carbenes to form covalent bonds with otherwise inert C-H bonds makes them exceptionally useful in materials science for modifying polymers and surfaces.
Diazirines are powerful agents for cross-linking commodity polymers. nih.govucsb.edu By incorporating diazirine-functionalized molecules or copolymers into a bulk polymer matrix, a cross-linked network can be formed upon UV irradiation or thermal treatment. nih.gov The process relies on the in-situ generation of carbenes, which then insert into the C-H bonds along the backbones of adjacent polymer chains, creating covalent cross-links. nih.govucsb.edu This transforms thermoplastics into more robust elastomers or thermosets with enhanced mechanical properties and stability. nih.gov
Research has demonstrated the efficient cross-linking of unfunctionalized poly(n-butyl acrylate) (PnBA) by blending it with a copolymer containing diazirine acrylate (B77674) units. nih.gov Even at very low loadings of the diazirine-containing cross-linker, significant changes in material properties are observed. nih.govucsb.edu The versatility of this method has been shown with a range of polymers, including acrylates, acrylamides, methacrylates, and polysiloxanes like PDMS. nih.gov
| Diazirine Cross-linker Loading in PnBA Blend (wt % of CF₃Dz group) | Resulting Gel Fraction (%) | Material State |
| 0.1 | ~20 | Entangled Branched Polymer |
| 0.2 | ~60 | Entangled Branched Polymer |
| 0.4 | ~85 | Cross-linked Network |
| 0.8 | ~95 | Cross-linked Network |
| Data derived from studies on poly(n-butyl acrylate) blends cross-linked via diazirine-containing copolymers. nih.govucsb.edu |
Diazirine chemistry provides a robust method for the covalent modification of material surfaces, including those that are typically inert. nih.govresearchgate.net Aryl diazirine analogs, for instance, have been employed as photoactivated "linker" molecules to tether functional species onto graphitic carbon and carbon nanotube surfaces. researchgate.net
Upon UV irradiation in the presence of the material, the diazirine generates a carbene that covalently attaches to the surface, likely through insertion into C-H bonds or addition to C=C bonds on the surface. researchgate.net This strategy has been used to immobilize an organometallic ferrocene (B1249389) probe onto vitreous carbon and multiwalled carbon nanotubes. researchgate.net The efficiency of this photochemical grafting method can be significantly higher than conventional chemical modification techniques. researchgate.net This approach is also applicable for creating patterned surfaces through photolithography, where only the irradiated areas become functionalized. nih.gov
| Modification Method | Material | Analyte | Achieved Surface Coverage (vs. Theoretical Monolayer) |
| Diazirine Photografting | Vitreous Carbon | Ferrocene Derivative | 7% - 11% |
| Conventional Esterification | Vitreous Carbon | Ferrocene Methanol | <0.5% |
| Comparison based on the attachment of ferrocenyl groups to graphitic surfaces. researchgate.net |
Functionalization of Nanomaterials (e.g., Fullerenes)
The covalent functionalization of nanomaterials, particularly fullerenes, represents a significant area of non-clinical research for this compound and its analogs. The unique properties of fullerenes, such as their electron-accepting capabilities and spherical structure, make them attractive for various applications in materials science and biomedicine. However, their inherent low solubility and tendency to aggregate necessitate chemical modification to enhance their processability and introduce new functionalities. Diazirines, as stable precursors to highly reactive carbenes, offer a versatile platform for the covalent modification of fullerene surfaces.
The primary mechanism involves the generation of a carbene intermediate from the diazirine molecule, typically through photolysis. This reactive carbene then undergoes a [2+1] cycloaddition reaction with the electron-rich double bonds on the fullerene cage, resulting in the formation of a cyclopropane ring fused to the fullerene, known as a methanofullerene. This process allows for the attachment of various organic moieties to the fullerene core, thereby altering its electronic and physical properties.
A notable example of this application involves the photochemical reaction of a close analog, 3-trifluoromethyl-3-phenyldiazirine, with C60 fullerene. researchgate.net Upon photolysis, this diazirine generates a trifluoromethylphenylcarbene, which readily adds to a nih.govnih.gov double bond of the C60 cage. researchgate.net This reaction provides a straightforward method for producing functionalized methanofullerenes. researchgate.net The resulting adducts can be further modified, for instance, by incorporating succinimidyl groups that can then react with amines to attach other molecules, such as biotin. researchgate.net
The addition of diazirine-derived carbenes to fullerenes is a powerful technique for creating novel fullerene derivatives with tailored properties. researchgate.netnih.gov These functionalized fullerenes have potential applications in various fields, including the development of new materials for optoelectronic devices and as scaffolds for biologically active molecules. nih.govnih.gov The ability to covalently link specific functional groups to the fullerene cage opens up possibilities for creating sophisticated molecular architectures with precisely controlled properties. nih.gov
The research in this area highlights the utility of diazirines as efficient carbene precursors for the surface modification of fullerenes. While direct studies on this compound for fullerene functionalization are not extensively documented in the reviewed literature, the successful application of analogous phenyl-substituted diazirines strongly suggests its potential for similar applications. researchgate.net The phenylethyl group would introduce a different steric and electronic profile to the fullerene adduct compared to a simple phenyl group, potentially influencing the properties of the resulting material.
Table of Research Findings: Fullerene Functionalization with Diazirine Analogs
| Diazirine Analog | Fullerene | Reaction Type | Key Findings | Reference |
| 3-Trifluoromethyl-3-phenyldiazirine | C60 | Photochemical Carbene Addition | Efficient formation of a methanofullerene adduct. The adduct can be further functionalized. | researchgate.net |
| General Aryl Diazirines | C60 | Carbene Addition | Diazirines serve as precursors to carbenes which react with fullerenes to form cyclopropane derivatives. | nih.gov |
| Diazirine (unspecified) | C60 | Diazirine Addition | Leads to the formation of nih.govnih.gov and nih.govresearchgate.net sp2 carbon-bridged fullerenes after an elimination step. | nih.gov |
Future Directions and Emerging Research Avenues for 3 Chloro 3 2 Phenylethyl 3h Diazirene
Development of Longer Wavelength Photo-Activatable Diazirines
A significant limitation of many diazirine probes, including derivatives of 3-Chloro-3-(2-phenylethyl)-3H-diazirene, is their activation wavelength, which typically lies in the UV range (around 350–380 nm). researchgate.netnih.govresearchgate.netmdpi.com This high-energy light can be damaging to living cells and has limited tissue penetration, precluding its use in deep tissue or whole-organism studies. researchgate.netnih.govresearchgate.net Consequently, a major research thrust is to shift the activation wavelength into the visible or even near-infrared (near-IR) regions, which are more biocompatible. researchgate.netnih.govresearchgate.net
Strategies for Extending Activation Wavelength into Visible and Near-IR Regions
Researchers are exploring novel strategies to create diazirines that can be activated by lower-energy, longer-wavelength light. A key conceptual advance has been the reconsideration of the diazirine's central carbon atom's hybridization state. nih.govresearchgate.net Evidence now suggests that this carbon can be described as sp-hybridized, which allows the diazirine group to participate in extended π-conjugated systems. researchgate.netnih.govresearchgate.net This conjugation is the primary strategy being used to red-shift the activation wavelength.
Key approaches include:
Push-Pull Systems: Creating "push-pull" electronic systems where the diazirine acts as an electron-withdrawing group within a larger chromophore. This design can shift the molecule's maximum absorbance (λmax) into the visible spectrum. nih.govresearchgate.net
Two-Photon Activation: Designing probes that can be activated by the simultaneous absorption of two lower-energy photons. This approach allows for the use of near-IR light, which offers superior tissue penetration and reduced phototoxicity. nih.govresearchgate.net The first demonstration of two-photon activation of a trifluoromethyl aryl diazirine has been achieved, suggesting this is a viable strategy for future probe development. nih.gov
Energy Transfer: Utilizing photocatalysts that absorb long-wavelength light and then transfer that energy to the diazirine moiety to trigger carbene formation. For example, osmium(II) photocatalysts have been used to activate a diazo source with deep red to near-infrared light (600-800 nm) via Dexter energy transfer. researchgate.net
Rational Design of Diazirine-Chromophore Conjugates
The rational design of molecules that couple a diazirine with a chromophore is central to achieving longer wavelength activation. By directly conjugating the diazirine to a light-harvesting π-system, the photochemical excitation of the chromophore can lead directly to the activation of the diazirine. nih.govresearchgate.net
A successful proof-of-principle has been demonstrated with a diazirine–fluorene (B118485) conjugate. nih.govresearchgate.net In this design, the trifluoromethyl diazirine group serves as the electron-withdrawing component of a classic "push-pull" fluorene dye. nih.gov This conjugate was successfully activated with blue light (>450 nm) to generate a carbene capable of C-H insertion. nih.govresearchgate.net This was a landmark achievement, representing the first direct activation of a diazirine of this type with light in the visible spectrum. nih.gov
| Strategy | Activation Wavelength | Mechanism | Example |
| Chromophore Conjugation | >450 nm (Blue Light) | Direct excitation of a conjugated "push-pull" system. nih.govresearchgate.net | Diazirine-fluorene conjugate. nih.govresearchgate.net |
| Two-Photon Excitation | Near-IR | Simultaneous absorption of two near-IR photons. nih.govresearchgate.net | Trifluoromethyl aryl diazirine-fluorene conjugate. nih.gov |
| Photocatalysis | 600-800 nm (Deep Red/Near-IR) | Dexter energy transfer from an excited photocatalyst. researchgate.net | Osmium(II) photocatalyst with a diazo source. researchgate.net |
Advanced Computational Design and Optimization of Diazirine Probes
Computational chemistry is becoming an indispensable tool for accelerating the development of next-generation photoaffinity probes. By modeling the properties of diazirine derivatives, researchers can predict their behavior and prioritize the synthesis of candidates with the most desirable characteristics, saving significant time and resources. researchgate.net
De Novo Design of Highly Selective Diazirine Derivatives
Computational methods are being employed to design novel diazirine probes with high selectivity for their intended biological targets. Molecular docking and molecular dynamics (MD) simulations, for instance, are used to model how a probe will interact with a target protein. unimi.it These techniques allow researchers to assess whether the incorporation of the diazirine and a reporter tag (like an alkyne) will disrupt the original binding mode of the parent molecule. unimi.it This is crucial for ensuring that the probe accurately reports on the intended biological interaction. By computationally screening various attachment points and linker geometries for the diazirine moiety, scientists can rationally design probes that maintain high binding affinity and specificity. unimi.it
Predictive Modeling of Reactivity and Photolysis Efficiency
A key goal of computational modeling is to predict the reactivity and photolysis pathway of a diazirine probe upon irradiation. nih.gov The photodecomposition of diazirines can proceed through multiple pathways, primarily generating a highly reactive carbene, but also potentially forming a longer-lived, electrophilic diazo intermediate. nih.govnih.govharvard.edu These intermediates have different reactivity profiles and lifetimes, which significantly impacts labeling outcomes. nih.govharvard.edu
Researchers use a combination of experimental and computational methods to build comprehensive structure-function relationship models. researchgate.net These models can:
Predict Activation Energy: By manipulating the electronic properties of aryl diazirines (e.g., by adding electron-donating or electron-withdrawing groups), it is possible to vary the activation energy required for carbene formation. researchgate.net Computational analysis helps rationalize these effects and guide the design of probes with tailored activation temperatures or photochemical sensitivity. researchgate.net
Model Photolysis Mechanisms: Quantitative evaluation of diazirine photolysis, often coupled with mass spectrometry, reveals the kinetics of intermediate formation. nih.gov Recent studies have detailed a two-step pathway involving the sequential generation of diazo and then carbene intermediates. nih.gov Predictive models based on these findings can help researchers understand how factors like light intensity and irradiation time influence the reaction pathway, allowing for the selective generation of one intermediate over the other to target specific types of amino acid residues (e.g., polar vs. non-polar). nih.gov
Integration with Orthogonal Chemical Biology and Synthetic Approaches
To maximize the utility of this compound and related probes, they are increasingly being designed for seamless integration with other powerful chemical biology techniques. This "multi-tool" approach allows for more complex and informative experiments.
A prominent example is the incorporation of a second bioorthogonal handle into the diazirine probe. unimi.itnih.gov Probes are frequently synthesized to contain both the photo-activatable diazirine and a terminal alkyne or azide (B81097) group. unimi.itnih.gov After the diazirine has been activated by light to covalently crosslink to its target, this second handle can be used for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This allows for the subsequent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification of the target protein. nih.govnih.gov
| Integrated Approach | Function | Benefit |
| Dual-Functional Probes (Diazirine + Alkyne) | Photo-crosslinking followed by bioorthogonal ligation ("click chemistry"). unimi.itnih.gov | Enables two-step target identification: covalent capture followed by reporter tagging for visualization or purification. nih.gov |
| Diazirine-Compatible Synthesis | Allows for the incorporation of diazirines into complex molecules without degrading the photoreactive group. researchgate.net | Streamlines the synthesis of novel and diverse probes, expanding the chemical space that can be explored. researchgate.net |
| Mechanistic Trapping | Use of bioorthogonal reagents (e.g., cycloalkynes) to intercept reactive intermediates. nih.gov | Provides a deeper understanding of the photolabeling mechanism, leading to better-designed experiments and interpretation of results. nih.gov |
Combinatorial Applications with Bioorthogonal Chemistry
The stability of diazirines compared to their diazo isomers makes them excellent candidates for use in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The phenylethyl group in this compound provides a versatile scaffold that can be further functionalized to incorporate other bioorthogonal handles, enabling combinatorial approaches for complex biological investigations.
Future research could focus on synthesizing derivatives of this compound that also contain an azide or a strained alkyne. nih.govnih.gov This dual-functionalized molecule would serve as a powerful tool for multi-modal biological labeling and proteomics. For instance, the diazirine would facilitate photo-cross-linking to capture interacting proteins upon UV irradiation, while the second handle (e.g., an alkyne) would allow for the subsequent attachment of reporter tags, such as fluorophores or biotin, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. nih.govresearchgate.net This strategy allows for the selective enrichment and identification of proteins that interact with a molecule of interest in a cellular context.
The table below outlines potential bioorthogonal reactions that could be paired with the diazirine functionality for combinatorial applications.
| Bioorthogonal Reaction | Functional Groups | Key Advantages | Potential Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, highly biocompatible, fast kinetics. nih.govresearchgate.net | Tagging of captured biomolecules for imaging or enrichment. |
| Staudinger Ligation | Azide + Phosphine | First widely used bioorthogonal reaction; azides are small and biocompatible. nih.govnih.gov | Conjugation to probes or surfaces after photo-cross-linking. |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne | Exceptionally fast reaction rates, suitable for in vivo imaging. nih.gov | Rapid labeling of interaction partners in real-time studies. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | One of the earliest bioorthogonal reactions, forms stable linkages. nih.govnih.gov | Attachment to biomolecules or surfaces with complementary carbonyl handles. |
Hyphenated Techniques for Real-Time Mechanistic Studies
Understanding the transient nature and reactivity of the carbene generated from this compound is crucial for optimizing its applications. Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer powerful tools for real-time mechanistic studies.
Laser Flash Photolysis (LFP) is a primary technique for generating carbenes from diazirine precursors and monitoring their subsequent reactions on very short timescales. researchgate.netnih.gov Future research could involve coupling LFP with time-resolved spectroscopic methods like UV-Vis or infrared spectroscopy. This would allow for the direct observation of the (2-phenylethyl)chlorocarbene intermediate and the characterization of its electronic structure and decay kinetics. By monitoring the growth and decay of transient absorption signals, researchers can determine absolute rate constants for the carbene's reactions with various substrates, providing deep mechanistic insight into its selectivity and reactivity. researchgate.net
Furthermore, studying these reactions within controlled environments, such as the cavities of zeolites, can reveal how micro-environmental factors influence carbene reactivity. nih.gov Such studies can elucidate the role of solvent effects and weak interactions in modulating the reaction pathways of the carbene, guiding the design of more selective transformations. nih.gov
Exploration of Novel Carbene-Mediated Transformations
The (2-phenylethyl)chlorocarbene generated from the diazirine is a highly reactive intermediate capable of a wide range of chemical transformations. While classical carbene reactions like cyclopropanation and X-H insertion are expected, there is vast potential for exploring uncharted reactivity.
Uncharted Reaction Pathways and Product Development
Future research should aim to move beyond conventional carbene chemistry to discover novel reaction pathways. Diazirines are known to be effective precursors for generating carbenes that can participate in unique cycloadditions and insertions. researchgate.net The specific electronic and steric properties of the (2-phenylethyl)chlorocarbene could be harnessed to develop new synthetic methodologies.
For example, its reaction with electron-rich aromatic and heterocyclic systems could lead to the formation of complex polycyclic structures through formal C-H insertion or cycloaddition cascades. Investigating its reactivity with substrates containing heteroatoms like sulfur or nitrogen could yield novel heterocyclic compounds. nih.gov The development of such reactions would expand the synthetic utility of this diazirine and provide access to new classes of molecules with potential applications in medicinal chemistry and materials science.
The table below summarizes potential reaction classes for exploration.
| Reaction Class | Substrate Type | Potential Product | Significance |
| Cycloaddition | Dienes, Aromatic Rings | Polycyclic Systems | Access to complex molecular scaffolds. |
| C-H Insertion | Unactivated Alkanes, Heterocycles | Functionalized Hydrocarbons, Novel Heterocycles | Development of C-H functionalization methods. |
| Ylide Formation | Sulfides, Amines, Ethers | Sulfur/Nitrogen/Oxygen Ylides | Precursors for subsequent rearrangements (e.g., Sommelet-Hauser). |
| Reaction with Carbonyls | Aldehydes, Ketones | Oxiranes | Stereoselective synthesis of epoxides. |
Asymmetric Induction in Carbene Reactions
A significant challenge and opportunity in carbene chemistry is the control of stereochemistry. Asymmetric induction in reactions involving the (2-phenylethyl)chlorocarbene would dramatically increase its value as a synthetic tool, allowing for the creation of chiral molecules with high enantiomeric purity.
A highly promising avenue is the use of biocatalysis. Engineered enzymes, such as variants of protoglobin or cytochrome P450, have recently been shown to catalyze carbene transfer reactions from diazirines with high levels of stereoselectivity. nih.gov These enzymes provide a chiral pocket that binds the substrate and the diazirine, directing the carbene transfer to a specific face of the substrate, thereby controlling the stereochemical outcome of the reaction. nih.gov Future work could focus on developing an engineered enzyme specifically for the asymmetric cyclopropanation or N-H/Si-H insertion reactions using this compound. This would enable the synthesis of chiral cyclopropanes and amines, which are valuable building blocks in pharmaceuticals.
Alternatively, chiral transition metal catalysts or Lewis acids could be explored to mediate the decomposition of the diazirine and subsequent carbene transfer. The coordination of a chiral ligand to a metal center can create a chiral environment that influences the trajectory of the carbene addition, leading to the preferential formation of one enantiomer over the other.
Development of Smart Materials Incorporating this compound
Smart materials, which respond to external stimuli, are at the forefront of materials science. The photo-activatable nature of this compound makes it an ideal component for creating novel photo-responsive materials.
Photo-Responsive Materials
Incorporating this compound into polymer backbones or as pendant groups can create materials whose properties can be altered with light. mdpi.com Upon exposure to UV light (typically around 350-380 nm), the diazirine moiety releases dinitrogen gas and generates the highly reactive (2-phenylethyl)chlorocarbene. researchgate.net This carbene can then react with nearby polymer chains or other molecules, forming new covalent bonds.
This photo-induced cross-linking can be used to alter the material's properties in a spatially and temporally controlled manner. mdpi.comunina.it For example, irradiating a specific area of a film made from a diazirine-containing polymer could increase its hardness, change its refractive index, or alter its solubility in that region. This capability is highly valuable for applications in photolithography, data storage, and the fabrication of micro-optical components.
Future research could focus on developing materials where the photo-activation of the diazirine triggers a cascade of events, leading to a macroscopic change in the material's function. For instance, the carbene could uncap a protected functional group, initiating a chemical reaction or releasing a payload like a drug or a catalyst. This approach could lead to the development of "smart" surfaces that can be activated by light to become adhesive, bactericidal, or self-healing. researchgate.net
The table below lists potential types of photo-responsive materials that could be developed.
| Material Type | Mechanism of Action | Potential Application |
| Photo-cross-linkable Polymers | Carbene-mediated formation of covalent bonds between polymer chains. | Micropatterning, adhesives, hydrogel formation. unina.it |
| Photo-patternable Surfaces | Covalent attachment of the carbene to a surface, altering its chemistry. | Creating gradients for cell culture, data storage. researchgate.net |
| Light-erasable Materials | Carbene reaction cleaves a bond or alters a chromophore. | Rewritable media, security features. |
| Photo-triggered Release Systems | Light-induced cleavage of a linker, releasing an encapsulated molecule. | Controlled drug delivery, on-demand catalyst activation. |
Stimuli-Responsive Polymer Networks: A New Frontier for this compound
The application of this compound and its derivatives is poised to expand into the sophisticated realm of stimuli-responsive polymer networks, often referred to as "smart" materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers such as light, temperature, or pH. The diazirine moiety, with its photo-activated crosslinking capability, offers a versatile tool to create covalently-linked polymer networks that can be engineered to exhibit these dynamic behaviors.
The fundamental principle behind creating such materials lies in the combination of a stimuli-responsive polymer backbone with the robust crosslinking chemistry of diazirines. Upon irradiation with UV light, the this compound group forms a highly reactive carbene that can create stable covalent crosslinks between polymer chains through C-H bond insertion. nih.govacs.org This process transforms a soluble polymer solution or a thermoplastic material into a crosslinked network or hydrogel. The responsiveness of the resulting network is then dictated by the inherent properties of the chosen polymer backbone.
Light-Responsive Networks:
The diazirine group itself is inherently light-responsive, providing the initial trigger for network formation. rsc.org However, future research could explore the integration of this compound into polymer architectures that allow for reversible changes in network properties upon further light stimulation. For example, by incorporating other photo-responsive moieties into the polymer backbone, it may be possible to create networks that can be both formed and subsequently modulated or degraded by light of different wavelengths.
Thermo-Responsive Networks:
A significant area of investigation is the development of thermo-responsive polymer networks. By using a thermo-responsive polymer such as poly(N-isopropylacrylamide) (PNIPAM) as the backbone, it is possible to create hydrogels that exhibit a lower critical solution temperature (LCST). nih.gov Below the LCST, the polymer is hydrophilic and the hydrogel is swollen with water. Above the LCST, the polymer becomes hydrophobic, causing the hydrogel to expel water and shrink. The crosslinking with this compound would provide the necessary structural integrity for this reversible swelling and de-swelling behavior.
pH-Responsive Networks:
Similarly, pH-responsive polymer networks can be fabricated by crosslinking polymers containing acidic or basic functional groups. For instance, polymers with carboxylic acid groups (e.g., poly(acrylic acid)) will be in a collapsed state at low pH and will swell at high pH as the carboxylic acid groups deprotonate and repel each other. Conversely, polymers with amine groups (e.g., poly(allylamine)) will swell at low pH due to protonation and collapse at high pH. The use of this compound to crosslink these polymers would create hydrogels with tunable swelling properties dependent on the pH of the surrounding environment.
Dual-Responsive and Multi-Responsive Networks:
An emerging and highly promising research direction is the creation of dual- or multi-responsive polymer networks. These advanced materials can respond to multiple stimuli, offering more sophisticated control over their properties. For example, a copolymer containing both thermo-responsive and pH-responsive monomers could be crosslinked with this compound to yield a network that responds to both temperature and pH changes. nih.govrsc.org This could lead to materials with highly specific and programmable behaviors for applications in areas like targeted drug delivery, where the material could be designed to release its payload only under the specific temperature and pH conditions of a target tissue.
The table below illustrates the potential stimuli-responsive behavior of polymer networks created using this compound as a crosslinker with different polymer backbones.
| Polymer Backbone | Stimulus | Response of the Polymer Network | Potential Application |
| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature (increase above LCST) | Shrinkage, water expulsion | Thermo-responsive actuators, controlled drug delivery |
| Poly(acrylic acid) (PAA) | pH (increase) | Swelling, water uptake | pH sensors, drug delivery to alkaline environments |
| Poly(allylamine) (PAH) | pH (decrease) | Swelling, water uptake | pH sensors, drug delivery to acidic environments |
| Hyaluronic Acid | Shear Stress / UV Light | Shear-thinning / Photo-crosslinking | Injectable hydrogels, tissue engineering |
| PNIPAM-co-PAA | Temperature and pH | Complex swelling/shrinking behavior | Multi-responsive systems, advanced drug delivery |
Q & A
Q. What are the established synthetic routes for 3-Chloro-3-(2-phenylethyl)-3H-diazirene, and how can side products be minimized?
Methodological Answer: The synthesis of diazirines often involves hypochlorite-mediated cyclization of amidines. For example, 3-chlorophenyldiazirine (structurally analogous) is synthesized via reaction of benzanidine hydrochloride with aqueous sodium hypochlorite, yielding 60% diazirine alongside byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene (4%) and 3,5-diphenyl-1,2,4-oxadiazole (3%) . To minimize byproducts:
- Optimize stoichiometry : Use excess hypochlorite to drive cyclization.
- Control pH : Maintain mildly acidic conditions to avoid decomposition.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) separates diazirine from polar byproducts.
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : The diazirine ring protons resonate as a singlet near δ 2.5–3.0 ppm in H NMR. Chlorine substitution causes deshielding in C NMR (C-Cl ~100–110 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., N=N bond ~1.23 Å) and angles to confirm sp hybridization .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 221) confirm molecular weight .
Q. What are the stability considerations for storing this compound?
Methodological Answer: Diazirines are light- and heat-sensitive. Storage protocols include:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous dichloromethane or THF to avoid hydrolysis.
- Handling : Use inert atmosphere (N/Ar) during transfers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in photochemical applications?
Methodological Answer: Use density functional theory (DFT) with software like MOE (Molecular Operating Environment):
- Geometry optimization : Calculate ground-state geometry (B3LYP/6-31G* basis set).
- Transition states : Simulate photolytic cleavage of the N=N bond to generate carbene intermediates.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., carbene center) for crosslinking studies .
Q. How can contradictory data on diazirine byproduct formation be resolved during synthesis?
Methodological Answer: Contradictions arise from varying reaction conditions. Systematic approaches include:
- Design of Experiments (DoE) : Vary pH (4–7), temperature (0–25°C), and hypochlorite concentration to map byproduct profiles.
- HPLC-MS : Quantify byproducts (e.g., oxadiazole derivatives) and correlate with reaction parameters.
- Mechanistic studies : Use N-labeled amidines to trace nitrogen migration pathways .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
Methodological Answer: Related chlorinated diazirines exhibit vesicatory action (similar to mustard gas). Mitigation strategies:
- Containment : Use fume hoods with HEPA filters.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Waste disposal : Deactivate with aqueous ammonia (slow addition) to neutralize reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
